Calcium ethoxide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C4H10CaO2 |
|---|---|
Molecular Weight |
130.20 g/mol |
IUPAC Name |
calcium;ethanolate |
InChI |
InChI=1S/2C2H5O.Ca/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |
InChI Key |
JHLCADGWXYCDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC[O-].CC[O-].[Ca+2] |
Origin of Product |
United States |
Synthesis Methodologies for Calcium Ethoxide
Direct Reaction Pathways
The most common and industrially relevant method for producing calcium ethoxide is through the direct reaction of metallic calcium with ethanol (B145695). This synthesis route is valued for its straightforward nature and the high purity of the resulting product. The fundamental reaction is as follows:
Ca (s) + 2C₂H₅OH (l) → Ca(OC₂H₅)₂ (s) + H₂ (g)
In this reaction, solid calcium metal reacts with liquid ethanol to produce solid this compound and hydrogen gas.
The conditions under which the reaction between metallic calcium and ethanol is conducted have a significant impact on the outcome. The temperature is typically controlled from ambient to slightly elevated levels to facilitate the reaction kinetics without causing the decomposition of the ethanol. Studies have optimized reaction conditions for specific applications, such as the use of this compound as a catalyst. For example, in one study, optimal conditions for a subsequent transesterification reaction were achieved with a 3% catalyst to oil mass ratio and a reaction temperature of 65°C. acs.orgresearchgate.net The purity of the calcium metal and the anhydrous nature of the ethanol are crucial as they directly affect the quality of the final this compound product.
Table 1: Optimized Reaction Parameters for this compound Synthesis
| Parameter | Optimal Condition | Source |
|---|---|---|
| Reaction Temperature | 65 °C | acs.orgresearchgate.net |
| Catalyst to Oil Ratio | 3% (by mass) | acs.orgresearchgate.net |
| Reactant Purity | High-purity calcium, Anhydrous ethanol |
Executing the synthesis under an inert atmosphere, such as nitrogen or argon, is a critical procedural step. google.com This precaution is necessary to prevent the oxidation of the highly reactive calcium metal and the resulting this compound product. The inert atmosphere also prevents unwanted side reactions with atmospheric moisture, as calcium oxide is extremely hygroscopic and can react with water to form calcium hydroxide (B78521). google.com All reactions should be carried out using dried and carefully deoxygenated solvents under dry nitrogen. researchgate.net
This compound can be synthesized through the reaction of calcium carbide (CaC₂) with ethanol. rsc.org This method is notable as it is part of a process that can convert ethanol into higher alcohols, such as 1-butanol (B46404). rsc.orgresearchgate.net Research has shown that at a temperature of 190°C, ethanol is consumed by calcium carbide to form products including this compound. rsc.orgresearchgate.net A patent for this method specifies a wide range of possible reaction temperatures, from 0°C to 600°C, and absolute pressures from 0 MPa to 20 MPa, depending on the specific alcohol used. google.com During the reaction, the calcium carbide is converted to this compound. rsc.org
Recent studies have demonstrated that calcium hydroxide (Ca(OH)₂) nanoparticles dispersed in short-chain alcohols are not inert and can undergo a partial transformation into calcium alkoxides. nih.govresearchgate.netacs.org Specifically, when Ca(OH)₂ nanoparticles are dispersed in ethanol, they react to form this compound. nih.govresearchgate.netugr.es This transformation is a pseudomorphic replacement, meaning the resulting this compound preserves the external hexagonal, plate-like morphology of the original calcium hydroxide crystals. nih.govresearchgate.netacs.org The conversion is partial, with observed fractional conversions (α) of up to 0.08. nih.govresearchgate.netacs.org
The transformation of calcium hydroxide to this compound in an ethanol dispersion exhibits Arrhenius behavior, indicating a temperature-dependent reaction rate. nih.govresearchgate.netacs.org The process is described as a three-dimensional (3D) diffusion-controlled deceleratory advancement of the reaction front. nih.govacs.org This kinetic behavior is consistent with an interface-coupled dissolution-precipitation replacement mechanism. nih.govresearchgate.netacs.org
Table 2: Kinetic Parameters for Ca(OH)₂ to Calcium Alkoxide Conversion
| Parameter | Value | Compound | Source |
|---|---|---|---|
| Apparent Activation Energy (Eₐ) | 29 ± 4 kJ mol⁻¹ | This compound | nih.govresearchgate.netacs.org |
| Apparent Activation Energy (Eₐ) | 37 ± 6 kJ mol⁻¹ | Calcium Isopropoxide | nih.govresearchgate.net |
| Maximum Fractional Conversion (α) | 0.08 | This compound | nih.govresearchgate.netacs.org |
Transformation from Calcium Hydroxide Dispersions in Alcohols
Pseudomorphic Replacement Mechanisms during Conversion
A key aspect of the conversion of calcium hydroxide to this compound is the mechanism of pseudomorphic replacement. This process involves the replacement of the original crystalline structure of the reactant, calcium hydroxide, with that of the product, this compound, while preserving the external morphology of the parent phase. nih.govacs.orgresearchgate.net
High-resolution transmission electron microscopy has revealed that the alkoxide replaces the crystalline structure of calcium hydroxide along specific crystallographic directions. nih.govacs.orgresearchgate.net This transformation maintains the hexagonal, plate-like shape of the original calcium hydroxide particles. nih.govacs.orgresearchgate.net The mechanism is described as an interface-coupled dissolution-precipitation process. nih.govacs.orgresearchgate.net This involves the dissolution of the parent phase (calcium hydroxide) and the simultaneous precipitation of the new phase (this compound) at the reaction front.
Kinetic and textural analyses indicate that this pseudomorphic replacement is controlled by a three-dimensional diffusion process, where the advancement of the reaction front decelerates over time. nih.govacs.orgresearchgate.net The observation of partially dissolved, ring-like pseudomorphs further supports the occurrence of dissolution processes that facilitate this mechanism. researchgate.net
The transformation exhibits Arrhenius behavior, with an apparent activation energy of 29 ± 4 kJ mol⁻¹ for the conversion to this compound. nih.govacs.org However, the conversion is often partial, with fractional conversions of up to 0.08 being reported. nih.govacs.orgresearchgate.net This limitation may be due to the larger molar volume of this compound compared to calcium hydroxide, which could hinder the diffusion of alcohol molecules to the reaction interface. researchgate.net
Solvent System Influences on Synthesis Outcomes
The choice of solvent system plays a crucial role in the synthesis of this compound and its subsequent reactions. The solvent can influence the kinetics, reaction pathways, and the final mineralogical phases formed during processes like carbonation. researchgate.net
In the context of using this compound as a consolidant for materials like porous limestone, different solvents are employed to modify the properties of the nanosuspension. researchgate.net For instance, solvents such as 2-butanol (B46777) and n-butylacetate have been studied as alternatives to ethanol due to their different boiling points. researchgate.net The presence of these solvents can affect the rate of the carbonation process and the reaction pathway. researchgate.net
The carbonation of this compound can proceed through two main pathways:
Insertion of a carbon dioxide molecule into the Ca-O bond of the ethoxide, forming an alkyl carbonate intermediate, followed by hydrolysis and alcohol elimination. researchgate.net
Hydrolysis of the ethoxide to form calcium hydroxide, which then undergoes carbonation. researchgate.net
The specific pathway and the resulting calcium carbonate polymorphs (e.g., vaterite, aragonite, calcite, and hydrated crystalline phases like monohydrocalcite) are influenced by the solvent and the relative humidity conditions. researchgate.net
Furthermore, in reactions where calcium carbonate is a precursor, the use of organic solvents like acetone, ethanol, and isopropanol (B130326) can affect the yield and physicochemical properties of the final product. mdpi.com For example, in the synthesis of calcium citrate (B86180) from calcium carbonate, the use of ethanol as a co-solvent can modulate the precipitation mechanisms and reduce the particle growth rate due to its polarity and compatibility with citric acid. mdpi.com This highlights the broader principle that the solvent environment can significantly alter the supersaturation state of a reaction solution, thereby influencing nucleation and crystallization processes. mdpi.com
Precursor Roles in Downstream Material Synthesis
This compound serves as a valuable precursor in the synthesis of various downstream materials, leveraging its reactivity and the ability to control particle size and morphology.
One notable application is in the solvothermal synthesis of bassanite (CaSO₄·0.5H₂O) nanoparticles. rsc.orgrsc.orgugr.es Using amorphous this compound as a precursor, it is possible to produce bassanite nanorods with a high specific surface area (up to 54 m²/g⁻¹) at relatively low temperatures (78 °C) and atmospheric pressure. rsc.orgrsc.orgugr.es The process involves the toluene- and acid-catalyzed hydrolysis of this compound to form calcium hydroxide, which then acts as a precursor for the precipitation of bassanite nanorods through an acid-base neutralization reaction. rsc.org The presence of toluene (B28343) is critical as it increases the water activity and hydration rate, which in turn favors the formation of nanobassanite. rsc.org A small fraction of unreacted this compound and calcium hydroxide may be present in the early stages of the reaction. rsc.orgugr.es
This compound is also investigated as a precursor for bioactive glasses. nih.gov In the sol-gel synthesis of these glasses, the choice of calcium precursor is critical for achieving homogeneity and biocompatibility. nih.gov Compared to other precursors like calcium nitrate (B79036), this compound is preferred due to its ease of dissolution and the absence of residual toxic anions. nih.gov Glasses derived from this compound have shown enhanced bioactivity and biocompatibility, promoting the growth of human osteoblastic cells. nih.gov
Furthermore, this compound has been explored as a solid base catalyst for the transesterification of vegetable oils to produce biodiesel. researchgate.net The synthesis of this compound for this purpose involves the direct reaction of calcium with ethanol. researchgate.net The resulting catalyst has demonstrated high activity, achieving a 95.0% biodiesel yield under optimized conditions (12:1 molar ratio of methanol (B129727) to oil, 3% catalyst, and 65 °C reaction temperature). researchgate.net
The versatility of this compound as a precursor is also evident in its use to obtain nanostructured calcium hydroxide particles with high reactivity. researchgate.net These particles can be further functionalized, for instance, with silica-gel derivatives, to prevent particle growth, increase specific surface area, and enhance reactivity. researchgate.net
Reaction Mechanisms and Kinetics of Calcium Ethoxide Transformations
Carbonation Process of Calcium Ethoxide
The carbonation of this compound involves its reaction with atmospheric carbon dioxide and humidity to precipitate calcium carbonate. researchgate.netunityfvg.it This process is fundamental to its application as a consolidant for materials like limestone. researchgate.netunityfvg.it
Table 1: Kinetic Observations of this compound Carbonation in Different Solvents This table is interactive. Click on the headers to sort the data.
| Solvent | Time to Initial CaCO₃ Detection | Reaction Completion Time | Reference |
|---|---|---|---|
| Ethanol (B145695) | 2 minutes | > 2 weeks | mdpi.com, researchgate.net |
| 2-Butanol (B46777) | 2 minutes | ~ 2 weeks | mdpi.com, researchgate.net |
| n-Butylacetate | 6 minutes | - | researchgate.net |
Research has established that the carbonation of this compound does not follow a single, simple reaction. Instead, it proceeds through two main competing pathways that can occur simultaneously. researchgate.netmdpi.commdpi.com The prevalence of each pathway is heavily dependent on the reaction conditions, especially the solvent used. researchgate.netmdpi.com
The first proposed mechanism involves the direct insertion of a carbon dioxide (CO₂) molecule into the calcium-oxygen (Ca-O) bond of the this compound molecule. mdpi.commdpi.com This step forms an intermediate species, calcium ethyl carbonate. mdpi.com This intermediate is then hydrolyzed by water molecules present in the atmosphere, leading to the elimination of ethanol and the precipitation of calcium carbonate. mdpi.commdpi.com
Spectroscopic studies have provided evidence for this pathway through the detection of characteristic absorption peaks for the calcium ethyl carbonate intermediate at approximately 1650 cm⁻¹ and 1320 cm⁻¹. mdpi.com These peaks diminish and disappear over the course of the reaction (within about six hours), corresponding with the appearance of signals for calcium carbonate. mdpi.com This pathway is the sole mechanism observed when the reaction is carried out in n-butylacetate. researchgate.netmdpi.com
The second pathway involves the initial hydrolysis of this compound by ambient moisture. mdpi.commdpi.com This reaction leads to the formation of calcium hydroxide (B78521) (Ca(OH)₂, also known as portlandite) as a distinct intermediate. mdpi.comrsc.org Subsequently, this newly formed calcium hydroxide undergoes a carbonation reaction with atmospheric CO₂, in a process similar to the setting of traditional lime mortar, to form calcium carbonate. mdpi.commdpi.com
The presence of this second pathway is supported by spectroscopic evidence, specifically the observation of an absorption peak at 3645 cm⁻¹, which is characteristic of the O-H stretching in calcium hydroxide. mdpi.comresearchgate.net This peak is observed at the beginning of the reaction when alcohols are used as the solvent. researchgate.net
The choice of solvent is a critical factor that dictates both the speed and the dominant reaction mechanism of this compound carbonation. researchgate.netmdpi.com Solvents influence the reaction by altering properties such as volatility and miscibility with water. researchgate.netmdpi.com
When alcoholic solvents like ethanol and 2-butanol are used, both reaction pathways—CO₂ insertion and hydrolysis to calcium hydroxide—are observed to occur concurrently. researchgate.netmdpi.com In contrast, when n-butylacetate is used as the solvent, only the first pathway, the direct insertion of CO₂ into the Ca-O bond, takes place. researchgate.netmdpi.com This is likely due to the lower miscibility of n-butylacetate with water, which limits the availability of hydroxyl groups needed for the initial hydrolysis step required in the second pathway. researchgate.net
The solvent's physical properties also directly impact the reaction kinetics. Solvents with higher boiling points and thus lower volatility, such as n-butylacetate, result in a slower carbonation process compared to more volatile solvents like ethanol and 2-butanol. researchgate.net
Table 2: Influence of Solvent on Carbonation Pathway This table is interactive. Click on the headers to sort the data.
| Solvent | CO₂ Insertion Pathway | Hydrolysis to Ca(OH)₂ Pathway | Probable Reason | Reference |
|---|---|---|---|---|
| Ethanol | Yes | Yes | Good miscibility with water | mdpi.com, researchgate.net |
| 2-Butanol | Yes | Yes | Good miscibility with water | mdpi.com, researchgate.net |
| n-Butylacetate | Yes | No | Lower miscibility with water | mdpi.com, researchgate.net |
The carbonation of this compound can lead to the formation of several different forms, or polymorphs, of calcium carbonate. mdpi.comsemanticscholar.org These include three anhydrous crystalline forms (vaterite, aragonite, and calcite), an amorphous phase (amorphous calcium carbonate, ACC), and two hydrated crystalline phases (monohydrocalcite and ikaite). mdpi.comsemanticscholar.org
Initially, the process often leads to the formation of the most kinetically favored, yet metastable, polymorphs. researchgate.net Studies show that vaterite is a common initial product of the reaction. researchgate.netnih.gov The presence of calcium alkoxide species has been shown to encourage the formation of metastable vaterite. nih.govresearchgate.net Over time and depending on environmental conditions, these metastable phases tend to transform into the most thermodynamically stable polymorph, calcite. researchgate.net
Environmental factors, particularly relative humidity (RH), play a significant role in the formation and transformation of these polymorphs. Higher relative humidity has been found to favor the formation of calcite as the final product. mdpi.com The final product of the carbonation is often amorphous calcium carbonate (ACC), identified by its characteristic absorption peak at 864 cm⁻¹. researchgate.net
Proposed Reaction Pathways for Calcium Carbonate Precipitation
Mechanistic Aspects in Catalytic Reactions
The catalytic activity of this compound and related calcium compounds stems from their basic nature and the ability of the calcium ion to act as a Lewis acid, facilitating a variety of organic transformations. The mechanisms of these reactions are often complex, involving the generation of highly reactive intermediates on the catalyst surface.
Aldol (B89426) Condensation Mechanisms over this compound
The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the nucleophilic addition of an enolate to a carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated carbonyl compound. cardiff.ac.ukacs.org Basic catalysts like this compound are effective in promoting this reaction. quora.com The general mechanism for a base-catalyzed aldol condensation proceeds through several key steps. quora.comchemeurope.commasterorganicchemistry.com First, the base abstracts an acidic α-hydrogen from a carbonyl compound to form a resonance-stabilized enolate. quora.commasterorganicchemistry.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. masterorganicchemistry.com The resulting intermediate is an alkoxide salt of the β-hydroxy aldehyde or ketone (the aldol addition product). masterorganicchemistry.com Subsequent protonation yields the aldol, which can then be dehydrated, often with heating, to form the final α,β-unsaturated product. masterorganicchemistry.com
In the context of this compound catalysis, this mechanism is central to the Guerbet reaction, which converts alcohols like ethanol into higher-chain alcohols such as 1-butanol (B46404). cardiff.ac.ukrsc.org The process begins with the dehydrogenation of the alcohol to its corresponding aldehyde (e.g., ethanol to acetaldehyde). cardiff.ac.uk This is followed by a base-catalyzed aldol condensation of the aldehyde. cardiff.ac.ukrsc.org Density functional theory (DFT) simulations for the conversion of ethanol to 1-butanol over this compound indicate that the catalytic role originates from the adsorption of the oxygen atom of ethanol onto the calcium atom of the catalyst. acs.orgresearchgate.netresearchgate.net This interaction activates the ethanol, facilitating its conversion to adsorbed acetaldehyde (B116499) and an activated hydrogen species. acs.orgresearchgate.netresearchgate.net
Surface-Mediated Catalytic Reaction Pathways
The catalytic transformations involving this compound are fundamentally surface-mediated processes, where the reaction occurs on the surface of the solid catalyst. csic.esresearchgate.net This heterogeneous catalysis involves a sequence of steps: adsorption of reactants onto the catalyst surface, reaction between the adsorbed species, and finally, desorption of the products. wikipedia.orgmdpi.com
The surface of calcium-based catalysts provides active sites that facilitate these steps. For instance, in the transesterification reaction catalyzed by calcium oxide (a product of this compound hydrolysis), the basic O²⁻ sites on the surface are believed to abstract a proton from methanol (B129727) to form a highly nucleophilic methoxide (B1231860) anion (CH₃O⁻) on the surface. scirp.org This surface-bound methoxide then attacks the carbonyl group of the triglyceride. scirp.org It has also been proposed that in the presence of glycerol (B35011) (a byproduct), a more active catalytic species, calcium diglyceroxide, is formed on the surface. csic.esscirp.org
The carbonation of this compound is another clear example of a surface-mediated reaction. mdpi.com Studies have shown that this process can proceed via two distinct pathways on the catalyst surface. mdpi.commdpi.com The first pathway involves the direct insertion of a CO₂ molecule into the Ca-O bond of the ethoxide, forming an intermediate alkyl carbonate, which then undergoes hydrolysis. mdpi.commdpi.com The second pathway involves the initial hydrolysis of this compound to form calcium hydroxide on the surface, which subsequently reacts with CO₂. mdpi.commdpi.com The kinetics of this process are rapid, with calcium carbonate formation detected within minutes of exposure to atmospheric conditions. mdpi.com
DFT studies of aldol condensation on magnesium oxide, a related alkaline earth metal oxide, highlight the importance of specific surface sites. rsc.org It was found that the proton transfer process, either the initial enolization or the final proton back-transfer to form the product, is the key step, and its energy barrier is sensitive to the nature of the surface sites (e.g., terraces, corners, defects) and the presence of surface hydroxyl groups. rsc.org Similarly, for this compound, the adsorption of reactants like ethanol and acetaldehyde onto the calcium center is the initiating step for the catalytic cycle. acs.orgresearchgate.net These surface interactions polarize and activate the reactant molecules, lowering the energy barriers for subsequent reaction steps. The formation of filamentous carbon structures on catalytic surfaces in some reactions shows that surface-mediated processes can dramatically alter the surface morphology itself. nih.govnih.gov
Catalytic Applications and Mechanistic Insights of Calcium Ethoxide
Transesterification Processes for Biodiesel Production
The conversion of vegetable oils into biodiesel through transesterification is a cornerstone of renewable energy efforts. Calcium ethoxide has emerged as a highly effective catalyst in this process.
This compound functions as a strong solid base catalyst in the transesterification of vegetable oils, such as soybean oil, with alcohols like methanol (B129727) and ethanol (B145695). acs.orgacs.org Its strong basicity is a key factor in its catalytic prowess. acs.org Although it has some solubility in methanol, it is significantly lower than that of other catalysts like calcium methoxide (B1231860), indicating that it primarily acts as a heterogeneous catalyst. acs.org This characteristic is advantageous as heterogeneous catalysts are noncorrosive, environmentally benign, and easier to separate from the liquid products, which can lead to longer catalyst lifetimes and fewer disposal issues. acs.orgresearchgate.net
Research has demonstrated that the catalytic performance of this compound is superior to that of calcium oxide (CaO) for biodiesel production. acs.orgacs.org While CaO can achieve a 93% yield of fatty acid methyl esters (FAME), it requires a longer reaction time of 2.5 hours. acs.org In contrast, this compound can achieve a higher yield in a shorter time frame. acs.org Studies on similar calcium alkoxides, such as calcium methoxide, have also shown excellent catalytic activity and long catalyst lifetimes, highlighting the potential of this class of compounds in transesterification reactions. acs.orgresearchgate.net For instance, calcium methoxide has been shown to achieve a 95% biodiesel yield from palm oil and a 90.2% yield from waste cooking oil under specific conditions. researchgate.net
The efficiency of this compound-catalyzed transesterification is highly dependent on the reaction conditions. acs.org Systematic studies have been conducted to determine the optimal parameters for maximizing biodiesel yield from soybean oil using methanol. acs.orgacs.org The ideal conditions were found to be a methanol to oil molar ratio of 12:1, a catalyst to oil mass ratio of 3.0%, and a reaction temperature of 65°C. acs.orgacs.orgresearchgate.net Under these conditions, a biodiesel yield of 95.0% was achieved within 1.5 hours. acs.orgacs.orgresearchgate.net The activation energy for this reaction was calculated to be 54,149 J/mol. acs.orgresearchgate.net The reaction is sensitive to temperature; at 30°C, the yield was only 29.9% after 3 hours, whereas it reached 93.2% at 65°C in just 1.5 hours. acs.org this compound is also effective in catalyzing transesterification with ethanol, achieving a 91.8% biodiesel yield at 75°C over 3 hours. acs.orgacs.org
| Parameter | Optimal Value | Resulting Biodiesel Yield | Reaction Time |
|---|---|---|---|
| Methanol to Oil Molar Ratio | 12:1 | 95.0% | 1.5 hours |
| Catalyst to Oil Mass Ratio | 3.0% | ||
| Reaction Temperature | 65°C |
The reusability and stability of catalysts are critical for their economic viability in industrial applications. qub.ac.uk While specific reusability data for this compound is not extensively detailed in the provided research, studies on analogous calcium-based catalysts offer insights. For example, calcium methoxide has been reported to be reusable for up to 20 cycles in the transesterification of soybean oil. researchgate.net However, the stability of calcium-based catalysts can be compromised. A drop in yield after repeated cycles can occur due to catalyst poisoning by byproducts like glycerol (B35011) and the formation of soap. researchgate.net Leaching of the active calcium component into the alcohol phase can also lead to the poisoning of active sites. researchgate.net For CaO catalysts, a decrease in biodiesel yield is observed in successive cycles, which is attributed to changes in the catalyst's surface morphology. qub.ac.uk
Alcohol Condensation Reactions
Beyond biodiesel production, this compound also catalyzes the condensation of alcohols to produce more complex molecules, such as higher alcohols.
This compound has been evaluated as a catalyst for the condensation of ethanol to produce 1-butanol (B46404), a valuable biofuel and chemical intermediate. fao.orgacs.org In a batch reactor, this process achieves an ethanol conversion of approximately 25% at temperatures between 275–300°C over 8 to 10 hours. fao.orgacs.org The reaction yields about 11% 1-butanol and 22% total alcohols based on carbon. fao.orgacs.org
The mechanism of this reaction involves acetaldehyde (B116499) as a key intermediate. fao.orgacs.org Density functional theory (DFT) simulations have confirmed this and suggest that the catalytic role of this compound stems from the adsorption of the oxygen atom from ethanol onto the calcium atom of the catalyst. acs.org This adsorption activates the ethanol, facilitating its transformation into adsorbed acetaldehyde and activated hydrogen. acs.org The adsorbed acetaldehyde then undergoes an aldol (B89426) condensation with another ethanol molecule to form 2-butenol, which is subsequently hydrogenated to 1-butanol. acs.org
| Parameter | Value |
|---|---|
| Temperature | 275–300°C |
| Reaction Time | 8–10 hours |
| Ethanol Conversion | ~25% |
| 1-Butanol Yield (Carbon %) | 11% |
| Total Alcohol Yield (Carbon %) | 22% |
Identification of Reaction Intermediates (e.g., Acetaldehyde)
The identification of reaction intermediates is crucial for elucidating the detailed mechanism of a catalytic reaction. In the context of this compound catalysis, while direct spectroscopic evidence for the formation of acetaldehyde as a transient species is not extensively documented in the literature, its potential role can be inferred from the fundamental reactivity of ethoxide bases and the nature of the reactions catalyzed.
This compound is a strong base and a source of ethoxide ions (CH₃CH₂O⁻). In reactions involving carbonyl compounds, such as aldol or Claisen-type condensations, the ethoxide ion can act as a catalyst to generate enolates. libretexts.org For instance, in the self-condensation of an ester like ethyl acetate (B1210297), the ethoxide base abstracts an alpha-proton to form a reactive enolate intermediate. chemistrysteps.comyoutube.com
While the primary role of the catalyst is to facilitate the formation of the carbon-carbon bond, side reactions or alternative pathways could potentially lead to the formation of acetaldehyde. One plausible, though perhaps minor, pathway could involve the decomposition of the ethoxide catalyst or reaction with trace impurities under certain reaction conditions. However, in the primary catalytic cycle of reactions like transesterification, the key intermediates are typically alkoxide adducts of the carbonyl substrate rather than free acetaldehyde.
It is important to note that in other catalytic systems, acetaldehyde has been identified as a key intermediate. For example, in the electroreduction of carbon monoxide to ethanol on oxide-derived copper, acetaldehyde is a detectable intermediate. masterorganicchemistry.com This highlights the importance of the specific catalyst and reaction conditions in determining the reaction pathway and the nature of the intermediates formed.
In the absence of direct experimental observation in this compound-catalyzed systems, the role of acetaldehyde as a reaction intermediate remains speculative. Future research employing in-situ spectroscopic techniques, such as infrared (IR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy, under reaction conditions would be necessary to definitively identify and quantify the presence of transient species like acetaldehyde.
Theoretical Models of Catalytic Promotion
Theoretical models, particularly those based on quantum mechanical calculations like Density Functional Theory (DFT), provide invaluable insights into the mechanisms of catalytic reactions at a molecular level. wiley-vch.de While specific DFT studies exclusively focused on this compound are limited, the principles of modeling calcium-catalyzed reactions can be extrapolated from studies on related calcium-based catalysts. acs.orgresearchgate.netmdpi.com
Key Aspects of Theoretical Modeling for this compound Catalysis:
Active Site Modeling: Theoretical models would begin by constructing a computational model of the this compound catalyst, which could range from a single molecule to a cluster or a periodic surface representation to simulate the solid-state catalyst.
Reactant Adsorption and Activation: DFT calculations can be used to determine the energetics of reactant adsorption onto the calcium center. mdpi.com For instance, in a transesterification reaction, the model would show how the carbonyl oxygen of the ester coordinates to the calcium ion, activating the carbonyl group towards nucleophilic attack.
Transition State Analysis: A crucial aspect of theoretical modeling is the identification and characterization of transition states for each elementary step in the reaction mechanism. mdpi.com By calculating the energy barriers associated with these transition states, the rate-determining step of the reaction can be identified.
Role of the Ethoxide Ligand: Theoretical models can elucidate the role of the ethoxide ligand in the catalytic cycle. The ethoxide group can act as a Brønsted base, abstracting a proton from a nucleophile (e.g., an alcohol in transesterification) to generate a more reactive nucleophile.
Influence of the Calcium Cation: The Lewis acidic nature of the Ca²⁺ ion plays a significant role in catalysis. researchgate.net Computational models can quantify the extent of polarization of the substrate upon coordination to the calcium center, thereby explaining the catalytic promotion.
Application to Specific Reactions:
In the case of a Claisen-Schmidt condensation , DFT could model the deprotonation of a ketone by the ethoxide to form a calcium enolate intermediate. Subsequent calculations would model the nucleophilic attack of this enolate on an aldehyde, the formation of the aldol addition product, and the final dehydration step. libretexts.org
For transesterification , theoretical models can compare different proposed mechanisms. For example, a concerted mechanism could be compared with a stepwise mechanism involving the formation of a tetrahedral intermediate. The calculated energy profiles for each pathway would help in determining the most plausible reaction mechanism.
The table below summarizes the potential applications of theoretical modeling in understanding the catalytic promotion by this compound.
| Catalytic Aspect | Information from Theoretical Modeling |
| Catalyst Structure | Geometry and electronic properties of the active calcium site. |
| Reactant Binding | Adsorption energies and geometries of reactants on the catalyst surface. |
| Reaction Mechanism | Identification of intermediates and transition states; determination of the rate-limiting step. |
| Catalytic Promotion | Quantification of substrate activation by the Lewis acidic calcium center and the Brønsted basic ethoxide ligand. |
Future computational studies focusing specifically on this compound are needed to provide a more detailed and accurate picture of its catalytic activity and to guide the design of more efficient calcium-based catalysts.
Applications in Materials Science and Engineering
Consolidation of Carbonate Building Materials and Cultural Heritage
Calcium ethoxide nanosuspensions have emerged as a promising alternative to traditional treatments for the consolidation of porous carbonate stones, such as limestone, which are widely used in historical buildings and monuments. mdpi.comunityfvg.it The primary advantage of this compound lies in its chemical compatibility with the substrate; when applied, it penetrates the porous network of the stone and forms calcium carbonate, the same mineral that constitutes the stone, thereby reinforcing its structure. mdpi.comunityfvg.it
Once this compound is delivered into the pores of a carbonate substrate, it reacts with atmospheric carbon dioxide and water to form calcium carbonate. mdpi.commdpi.com This carbonation process can proceed via two primary pathways:
Direct Carbonation Pathway : This mechanism involves the insertion of a carbon dioxide molecule into the calcium-oxygen bond of the ethoxide. This forms an intermediate alkyl carbonate, which then undergoes hydrolysis, leading to the elimination of alcohol and the formation of calcium carbonate. mdpi.com
Hydroxide (B78521) Pathway : This pathway begins with the hydrolysis of the this compound to form calcium hydroxide (Ca(OH)₂). The newly formed calcium hydroxide then reacts with carbon dioxide in a subsequent carbonation step to produce calcium carbonate. mdpi.comresearchgate.net
The prevailing reaction pathway is significantly influenced by the solvent system and the relative humidity conditions. mdpi.com For instance, in the presence of n-butylacetate, the direct carbonation pathway is favored due to the lower miscibility with water and reduced availability of hydroxyl groups. mdpi.com In contrast, alcohol-based solvents can facilitate both reaction mechanisms. mdpi.com
The effectiveness of the consolidation treatment is critically dependent on the properties of the this compound nanosuspension and the solvent used as the carrier. mdpi.com The solvent influences the stability of the nanosuspension, its penetration depth into the substrate, and the kinetics of the carbonation reaction. mdpi.comunityfvg.it
Research has shown that solvents with higher boiling points and lower volatility, such as 2-butanol (B46777) and n-butylacetate, can improve the penetration of the consolidant compared to more volatile solvents like ethanol (B145695). mdpi.com This is attributed to the slower evaporation rate, which allows more time for the nanosuspension to be drawn deeper into the porous structure by capillary action. mdpi.com The choice of solvent also affects the final mineralogical phases of the calcium carbonate that is formed. mdpi.com Depending on the solvent and relative humidity, different polymorphs of calcium carbonate, such as amorphous calcium carbonate, vaterite, and calcite, can be produced, which in turn affects the quality of the consolidation. mdpi.commdpi.com
| Solvent System | Key Property | Observed Effect | Reference |
|---|---|---|---|
| Ethanol | Boiling Point | Lower boiling point leads to faster evaporation and potentially shallower penetration. | mdpi.com |
| 2-Butanol | Reaction Kinetics | Carbonation process completed within two weeks at 50% RH. Follows both direct carbonation and hydroxide pathways. | mdpi.com |
| n-Butylacetate | Reaction Pathway | Favors the direct carbonation pathway via an alkyl carbonate intermediate due to lower water miscibility. | mdpi.com |
| n-Butylacetate | Penetration Depth | Higher boiling point allows for better penetration into the porous stone substrate. | mdpi.com |
A comprehensive evaluation of the effectiveness of this compound as a consolidant requires a multi-technique approach to assess changes in the physical, mechanical, and aesthetic properties of the treated material. mdpi.comresearchgate.net Key assessment methods include:
Ultrasonic Pulse Velocity (UPV): This non-destructive technique measures the speed of ultrasonic waves through the stone. An increase in velocity after treatment indicates improved cohesion and consolidation of the material. mdpi.comresearchgate.net
Drilling Resistance Measurement System (DRMS): This method provides information on the consolidation effect as a function of depth by measuring the resistance to a small-diameter drill bit. It helps to evaluate the penetration depth and homogeneity of the treatment. mdpi.comresearchgate.net
Colorimetric Measurements: It is crucial that a consolidant does not unacceptably alter the appearance of the heritage material. Colorimetry is used to quantify any color changes on the stone surface after treatment. researchgate.netresearchgate.net
Water Transport Properties: The impact on water absorption by capillarity and water vapor permeability is assessed to ensure the treatment does not create a barrier that could trap moisture and lead to further damage. mdpi.comresearchgate.net
X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (µFT-IR): These analytical techniques are used to identify the mineralogical phases of calcium carbonate (e.g., calcite, vaterite) formed within the stone, confirming the success of the carbonation process. mdpi.commdpi.com
Scanning Electron Microscopy (SEM): SEM provides visual confirmation of the consolidation by showing the newly formed calcium carbonate crystals coating the pore walls and binding loose grains within the stone's microstructure. mdpi.com
Studies comparing this compound with other products, such as commercial nanolime, have shown that this compound can yield better results in terms of both compatibility and consolidation effect. mdpi.comresearchgate.net
Precursor for Advanced Inorganic Materials Synthesis
Beyond its role in conservation, this compound is a valuable precursor for the bottom-up synthesis of advanced inorganic materials with controlled nanostructures. Its reactivity allows for the formation of various calcium compounds under specific reaction conditions.
This compound has been successfully used as a precursor for the production of bassanite (CaSO₄·0.5H₂O) nanorods, a calcium sulfate (B86663) phase of particular interest for applications in construction materials, biomaterials, and drug delivery due to its high reactivity. rsc.orgrsc.org This synthesis route offers a method to produce bassanite with a high specific surface area and enhanced reactivity. rsc.orgrsc.org
A novel, one-pot solvothermal route utilizes amorphous this compound to produce phase-pure bassanite nanorods. rsc.orgrsc.org The synthesis process involves the acid-base neutralization of this compound with sulfuric acid in an ethanol-rich medium at a controlled temperature of 78 °C and atmospheric pressure. rsc.orgrsc.org
The key steps in the synthesis are:
Precursor Formation: Amorphous this compound is formed. rsc.org
Hydrolysis: The this compound undergoes hydrolysis, catalyzed by toluene (B28343) and acid, to form calcium hydroxide (Ca(OH)₂). rsc.org
Neutralization and Precipitation: The calcium hydroxide serves as the immediate precursor, which precipitates as bassanite nanorods upon neutralization with sulfuric acid. rsc.org
The presence of a large amount of ethanol in the reaction medium reduces the water activity, which favors a high nucleation rate and limits the growth of the metastable bassanite phase, preventing its conversion to more stable gypsum (CaSO₄·2H₂O). rsc.orgresearchgate.net This method yields bassanite nanorods with lengths of 120–200 nm and the highest specific surface area reported to date (54 m²/g). rsc.orgrsc.org Careful control of the reaction time is crucial to ensure the full conversion of the precursors while minimizing crystal coarsening. rsc.org
| Parameter | Description | Reference |
|---|---|---|
| Precursor | Amorphous this compound | rsc.orgrsc.org |
| Synthesis Method | One-pot solvothermal route involving acid-base neutralization. | rsc.org |
| Reaction Temperature | 78 °C | rsc.orgrsc.org |
| Product | Bassanite (CaSO₄·0.5H₂O) nanorods | rsc.org |
| Product Dimensions | 120–200 nm in length | rsc.orgrsc.org |
| Specific Surface Area | 54 m²/g | rsc.org |
Production of Nanostructured Calcium Sulfates (e.g., Bassanite Nanorods)
Control of Particle Morphology and Specific Surface Area
The use of this compound as a precursor in materials synthesis allows for significant control over the morphology and specific surface area of the resulting particles. This control is crucial as these properties dictate the material's performance in various applications. Research has demonstrated that the amorphous nature of a this compound precursor is instrumental in the synthesis of nanoparticles with high specific surface area. rsc.orgresearchgate.net
A notable example is the solvothermal synthesis of bassanite (CaSO₄·0.5H₂O) nanorods using an amorphous this compound precursor. This method yields nanorods with lengths in the range of 120–200 nm and a specific surface area of 54 m²/g, which is the highest reported for pure hemihydrate. rsc.orgugr.esrsc.org The reaction time is a critical parameter in this process; shorter reaction times can result in the presence of unreacted precursor aggregates, while longer times can lead to coarsening of the nanorods and a decrease in the specific surface area. researchgate.netugr.es
The morphology of the final product is also influenced by the reaction conditions. For instance, in the synthesis of calcium hydroxide particles via a sol-gel method involving this compound, a mixed morphology of rods and cornflowers with hair-like nanostructures on the surface has been observed. usm.my The particle size distribution in such syntheses can be controlled to achieve peaks at specific diameters, for example, around 667.7 nm. usm.my
While direct studies on the morphological control of calcium carbonate from this compound are less common, the principles of precipitation and crystallization from a controlled precursor source are relevant. The concentration of reactants, the presence of additives, and the reaction temperature are all known to influence the size, shape, and polymorphic form of calcium carbonate particles. mdpi.comresearchgate.netawi.de This suggests that the controlled hydrolysis and carbonation of this compound could offer a pathway to tailored calcium carbonate micro- and nanoparticles.
The ability to produce materials with high specific surface areas and controlled morphologies is advantageous for applications in biomaterials, drug delivery, and cultural heritage conservation. rsc.orgugr.es
Table 1: Influence of Reaction Time on Bassanite Nanoparticle Properties Synthesized from this compound
| Reaction Time (minutes) | Average Particle Size (nm) | Specific Surface Area (m²/g) |
| 35 | 330 (including precursor aggregates) | 78 (including precursors) |
| 45 | 135 | 54.2 |
| 55 | - | 44 |
| 60 | 210 | 31 |
Integration into Sol-Gel Derived Glass and Composite Materials
This compound is a key reagent in the sol-gel synthesis of bioactive glasses and organic-inorganic composite materials. The sol-gel process offers a low-temperature route to produce materials with high homogeneity, controlled composition, and tailored textural properties like high surface area and nanoporosity. nih.gov
A significant advantage of using this compound over other calcium precursors, such as calcium nitrate (B79036) or calcium chloride, in sol-gel synthesis is its ability to incorporate calcium ions directly into the silicate (B1173343) network at low temperatures. mdpi.com When calcium salts are used, a high-temperature treatment (above 400°C) is typically required to achieve this incorporation. nih.gov This high-temperature step is incompatible with the synthesis of organic-inorganic hybrids, as it would lead to the degradation of the organic polymer component.
The in-situ inorganic polymerization of the sol-gel bioactive glass during nanocomposite synthesis is facilitated by the use of this compound. This results in the integration of calcium ions into the Si-O-Si network, which can be confirmed through characterization techniques. mdpi.com This incorporation is crucial for the bioactivity of the resulting glass, as the presence of calcium in the silicate network influences the material's dissolution behavior and its ability to bond with bone tissue. mdpi.com
Calcium-containing organic-inorganic nanocomposites are of great interest for the development of bioactive bone biomaterials that mimic the composition of natural bone. researchgate.net this compound is utilized in the sol-gel synthesis of such hybrid scaffolds, which are composed of components like gelatin, bioactive glass, and multiwall carbon nanotubes. researchgate.net
The choice of calcium precursor plays a major role in the properties of the final hybrid material. Nanocomposites prepared with this compound have been shown to be chemically different from those made with calcium chloride, although both can exhibit a uniform elemental distribution. researchgate.net The calcium source influences the swelling and degradation properties of the biomaterials over time, as well as their resulting porosity. researchgate.net
The use of this compound as a calcium source in sol-gel derived biomaterials has been shown to positively influence their bioactivity and potential for bone regeneration in in-vitro studies. Bioactivity is often assessed by the material's ability to form a hydroxycarbonate apatite (HCA) layer on its surface when immersed in simulated body fluid (SBF). This HCA layer is similar to the mineral component of bone and facilitates a strong bond between the implant and the host tissue. researchgate.net
In studies comparing nanocomposites made with this compound and calcium chloride, both types of materials promoted biomineralization in SBF and supported favorable cell attachment. researchgate.net However, cell viability studies using 10T1/2 cells indicated that nanocomposites based on this compound appeared to be more favorable biomaterials. researchgate.net This suggests that the way calcium is incorporated into the material's structure, as facilitated by the ethoxide precursor, can have a direct impact on the cellular response.
The release of calcium ions from the bioactive glass is a key factor in stimulating osteogenesis. mdpi.com Therefore, the efficient incorporation of calcium into the silicate network, as achieved with this compound, is fundamental to the bone regeneration potential of these materials.
Formation of Calcium-Containing Oxide Glasses
This compound is a valuable precursor for the formation of calcium-containing oxide glasses, particularly calcium silicate glasses, through the sol-gel process. The versatility of the sol-gel method allows for the synthesis of these glasses with a high degree of control over their composition and microstructure at low temperatures. nih.gov
The process typically involves the hydrolysis and polycondensation of alkoxide precursors, such as tetraethoxysilane (TEOS) as the silica (B1680970) source and this compound as the calcium source. nih.govmdpi.com This route allows for the creation of a nanoporous gel network. researchgate.net Subsequent heat treatment can be used to crystallize the calcium silicate phases that are responsible for the hydraulic properties of these materials, making them suitable for applications such as endodontic cements. nih.gov
Research has shown that the selection of synthesis variables, including the type of reagents and their molar ratios, is critical in controlling the physicochemical properties of the final glass. nih.gov The use of this compound facilitates the formation of a homogeneous distribution of calcium within the silica network, which is essential for achieving uniform material properties and predictable bioactivity. mdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of molecules, providing insights into chemical bonding and molecular structure.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in monitoring the transformation of calcium ethoxide, particularly during its carbonation process. mdpi.comresearchgate.net By acquiring spectra at different time intervals, from the initial moments to several weeks, the kinetics of the reaction can be meticulously followed. mdpi.com This analysis reveals the consumption of reactants and the formation of intermediates and final products. For instance, the carbonation of this compound can proceed through two primary pathways: the insertion of a CO2 molecule into the Ca-O bond to form an alkyl carbonate intermediate, followed by hydrolysis, or the initial hydrolysis of the ethoxide to form calcium hydroxide (B78521), which then undergoes carbonation. mdpi.com
FT-IR studies have identified characteristic absorption peaks that signify these pathways. The asymmetrical and symmetrical stretching of CH₃CH₂OCO₂, observed at approximately 1650 cm⁻¹ and 1320 cm⁻¹, respectively, confirms the formation of the ethyl carbonate intermediate. mdpi.com The presence of a peak around 3645 cm⁻¹, corresponding to the O-H stretching of calcium hydroxide, indicates that the hydrolysis pathway is also occurring. mdpi.com The evolution of these peaks over time allows for a detailed analysis of the reaction kinetics. mdpi.com Furthermore, research has shown that the choice of solvent, such as ethanol (B145695), 2-butanol (B46777), or n-butylacetate, can influence both the kinetics and the preferred reaction pathway of the carbonation process. mdpi.comresearchgate.net
| Time Interval | Key Observation via FT-IR | Inferred Process |
| Initial (0-10 min) | Appearance of peaks at 1650 cm⁻¹ and 1320 cm⁻¹ | Formation of ethyl carbonate intermediate |
| Intermediate (hours) | Growth of O-H stretching peak (~3645 cm⁻¹) | Formation of calcium hydroxide |
| Final (weeks) | Dominance of carbonate peaks (e.g., ~864 cm⁻¹ for ACC) | Conversion to calcium carbonate polymorphs |
This table is generated based on data from multiple research findings to illustrate the kinetic analysis process. mdpi.com
Micro-FT-IR spectroscopy combines the chemical analysis capabilities of FT-IR with the spatial resolution of a microscope, enabling the mapping of chemical composition across a surface. mdpi.comnih.gov This technique is particularly valuable for studying this compound when it is applied as a coating or consolidant on a substrate. mdpi.comresearchgate.net By analyzing specific areas, typically in the range of 50x50 µm², it is possible to understand the distribution of reaction products and the influence of the substrate on the carbonation process. mdpi.com
Studies have utilized micro-FT-IR to analyze small drops of this compound solution on glass slides to monitor the carbonation process in a localized manner. mdpi.comresearchgate.net This has been crucial in determining how different relative humidity conditions (e.g., 50% and 90% RH) affect the mineralogical phases formed over time. mdpi.comresearchgate.net The ability to obtain spatially resolved spectra helps in understanding the homogeneity of the reaction and identifying any localized variations in the chemical composition of the formed calcium carbonate phases. mdpi.commdpi.comresearchgate.net This is essential for evaluating the performance of this compound in applications like the conservation of porous materials. mdpi.com
X-ray Diffraction (XRD) for Phase Identification and Crystalline Structure
X-ray Diffraction (XRD) is a primary technique for the identification of crystalline phases and the determination of their crystal structure. researchgate.netmicroanalysis.com.auscirp.orgforcetechnology.com In the context of this compound, XRD is used to identify the specific polymorphs of calcium carbonate that form as the final products of the carbonation reaction. researchgate.net The technique works by bombarding a sample with X-rays and analyzing the resulting diffraction pattern, which acts as a unique "fingerprint" for each crystalline material. microanalysis.com.auforcetechnology.com
Research has employed XRD in conjunction with micro-FT-IR to provide a comprehensive understanding of the carbonation process. mdpi.com Following the application of this compound, XRD analysis of the resulting material can identify the presence of various crystalline phases, including calcite, vaterite, and aragonite, as well as intermediate phases like portlandite (calcium hydroxide). researchgate.net The relative amounts of these phases can be influenced by factors such as the solvent used and the ambient relative humidity. mdpi.com For example, at 90% relative humidity, the formation of portlandite, calcite, and vaterite has been identified through their characteristic XRD peaks. researchgate.net The analysis of these crystalline structures is crucial for understanding the properties of the final consolidated material.
| Crystalline Phase | Key XRD Peak Assignment |
| Portlandite (Ca(OH)₂) | Identified by its characteristic diffraction peaks researchgate.net |
| Calcite (CaCO₃) | Identified by its characteristic diffraction peaks researchgate.net |
| Vaterite (CaCO₃) | Identified by its characteristic diffraction peaks researchgate.net |
| Bassanite (CaSO₄·0.5H₂O) | Identified when this compound is used as a precursor in specific syntheses researchgate.netugr.es |
This table presents crystalline phases identified in products derived from this compound, as reported in research literature. researchgate.netresearchgate.netugr.es
Electron Microscopy and Diffraction
Electron microscopy techniques provide high-resolution imaging of materials at the nanoscale, revealing details about their morphology and structure.
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to observe the morphology, size, and shape of nanomaterials. rsc.org In the study of this compound, TEM has been used to characterize the precursor material itself, as well as the resulting nanoparticles after reaction. researchgate.netugr.es TEM images have shown that precursor this compound exists as flake-like aggregates. researchgate.netrsc.org
Crucially, TEM analysis has revealed the amorphous nature of the initial this compound precursor. researchgate.netugr.es This is significant because the amorphous state can influence the reaction pathway and the morphology of the final crystalline products. nih.gov For example, in the synthesis of bassanite nanorods using this compound as a precursor, TEM showed the initial presence of shapeless, globular amorphous particles which were consumed as the reaction progressed to form crystalline nanorods. rsc.org The morphology of these resulting nanorods, including their length and thickness, can be precisely measured from TEM images. rsc.org
Selected Area Electron Diffraction (SAED) is a technique performed within a TEM that provides crystallographic information about a selected area of the sample. wikipedia.org By directing the electron beam onto a specific region and analyzing the resulting diffraction pattern, one can determine whether the material is crystalline, polycrystalline, or amorphous. wikipedia.org
For this compound, SAED has been instrumental in confirming its amorphous character. The SAED patterns of the precursor show diffuse haloes, which are characteristic of amorphous materials, rather than the sharp spots or rings expected from crystalline structures. researchgate.netugr.esrsc.org As the reaction proceeds to form crystalline products, such as bassanite nanorods, the SAED patterns evolve. researchgate.netrsc.org The patterns of the final nanorods show distinct spots that can be indexed to a specific crystal structure, confirming their crystalline nature and providing information about their crystallographic orientation. researchgate.netrsc.org
Electronic Spectroscopy of Radicals (LIF, DF, CRD)
The study of transient species, such as the this compound radical (CaOC₂H₅), in the gas phase provides fundamental insights into the nature of the metal-ligand bond. Techniques like Laser-Induced Fluorescence (LIF), Dispersed Fluorescence (DF), and Cavity Ring-Down (CRD) spectroscopy are powerful tools for probing the electronic and vibrational energy levels of such radicals. However, detailed spectroscopic studies specifically targeting the this compound radical are not extensively reported in the literature. The following sections describe the analytical principles that would be applied in such an investigation.
Vibronic structure analysis involves the examination of transitions between the electronic and vibrational energy levels of a molecule. In the context of the this compound radical, this analysis would focus on the electronic transitions involving the unpaired electron, which is typically localized on the metal-centered part of the molecule.
An LIF experiment would be initiated by exciting the CaOC₂H₅ radical with a tunable laser. The subsequent fluorescence, as the molecule relaxes to lower energy states, would be collected. The resulting spectrum would show a series of peaks corresponding to transitions from the ground electronic and vibrational state to various vibrational levels in the excited electronic state. The spacing and intensity of these peaks would reveal the vibrational frequencies of the molecule in its excited state. By analyzing these frequencies, one can identify the vibrational modes that are coupled to the electronic transition, providing detailed information about the geometry and bonding changes upon electronic excitation.
Spin-vibronic interactions, also known as the Renner-Teller effect for linear molecules or the Jahn-Teller effect for non-linear molecules, describe the coupling between the electron spin, vibrational motion, and electronic orbital angular momentum in molecules with degenerate or near-degenerate electronic states. The this compound radical, with its unpaired electron, is a candidate for such interactions.
These interactions can lead to complex and perturbed rotational and fine-structure levels in the vibronic spectrum. High-resolution spectroscopy, such as that achievable with CRD, would be necessary to resolve these features. The analysis of spin-vibronic coupling would provide a highly detailed picture of the potential energy surfaces of the interacting electronic states. This information is crucial for understanding the reactivity and dynamics of the radical species.
Thermal Analysis Methods (TG/DSC) for Reaction Progress and Phase Transformations
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for studying the thermal decomposition of this compound and its transformation into other materials, such as calcium oxide (CaO).
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition stages, thermal stability, and the stoichiometry of reactions. Studies on the thermal decomposition of this compound precursors often show a multi-step process. For instance, an initial weight loss may occur at lower temperatures (around 100-200°C) due to the evaporation of adsorbed solvent or moisture. The primary decomposition of this compound to form calcium carbonate or an intermediate species typically occurs at higher temperatures, followed by the final conversion to calcium oxide at even higher temperatures (above 600°C).
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This reveals exothermic and endothermic transitions, such as crystallization, melting, and decomposition. In the analysis of this compound, DSC can identify the temperatures at which these transformations occur and quantify the energy changes associated with them. For example, the decomposition of the ethoxide is an endothermic process, which would be observed as a peak in the DSC curve.
Table 1: Representative Thermal Decomposition Stages of a this compound-Derived Precursor Please note that these values are illustrative and can vary based on synthesis conditions and atmosphere.
| Temperature Range (°C) | Weight Loss (%) | Associated Process |
|---|---|---|
| 50 - 200 | 5 - 10% | Desorption of solvent (e.g., ethanol) and water. |
| 200 - 500 | 20 - 30% | Decomposition of this compound and formation of intermediate carbonate species. |
Surface Area and Porosity Measurements (e.g., BET)
The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. This is particularly relevant when this compound is used as a precursor in the sol-gel synthesis of nanostructured materials like calcium oxide. The surface area and porosity are critical properties that influence the material's performance in applications such as catalysis and adsorption.
The BET analysis involves the physisorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at different partial pressures, an adsorption-desorption isotherm is generated. The shape of this isotherm provides qualitative information about the pore structure of the material. The BET equation is then applied to the data to calculate the specific surface area in square meters per gram (m²/g).
Materials synthesized from this compound precursors can exhibit a range of surface areas depending on the synthesis parameters, such as the concentration of reactants, the solvent used, and the calcination temperature. For example, CaO nanoparticles synthesized via a sol-gel method using this compound can have significantly higher surface areas compared to CaO produced by conventional methods. The porosity and pore size distribution can also be determined from the isotherm data, providing a more complete picture of the material's texture.
Particle Size Distribution Analysis (e.g., DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and nanoparticles in a liquid suspension. When this compound is used in sol-gel or precipitation methods to synthesize nanoparticles, DLS is an invaluable tool for monitoring particle growth and determining the size distribution of the final product.
DLS works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles in the suspension. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing the time correlation of these intensity fluctuations, the diffusion coefficient of the particles can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles.
The result of a DLS measurement is typically a histogram or a curve showing the distribution of particle sizes. This information is crucial for controlling the synthesis process to achieve a desired particle size and for ensuring the quality and consistency of the final nanomaterial product. For instance, DLS can be used to assess the effect of different reaction conditions on the agglomeration of nanoparticles synthesized from a this compound precursor.
Computational and Theoretical Chemistry Studies of Calcium Ethoxide
Density Functional Theory (DFT) Simulations
Density Functional Theory (DFT) has been employed to model the role of calcium ethoxide in catalytic reactions, particularly in the conversion of ethanol (B145695) to higher-value chemicals. These simulations provide a detailed picture of the reaction pathways, intermediates, and the nature of the catalyst's activity.
In the context of ethanol condensation to 1-butanol (B46404), DFT simulations have been instrumental in confirming the reaction mechanism. acs.orgresearchgate.net Experimental results showing a carbon balance deficit pointed towards the formation of an intermediate species, which DFT calculations identified as acetaldehyde (B116499). acs.orgresearchgate.net The simulations mapped out the reaction pathway, starting from the dehydrogenation of ethanol to form acetaldehyde, followed by an aldol-type condensation with another ethanol molecule to produce 2-butenol. acs.org This intermediate is then hydrogenated to the final product, 1-butanol. acs.org
The calculations also determined the energy barriers for key steps in the process. acs.orgresearchgate.net Two primary routes were considered for the aldol-condensation reaction: one where ethanol and acetaldehyde adsorb on the same this compound molecule, and another where they adsorb on adjacent molecules. acs.org The former route was found to have a highest energy barrier of 288 kJ mol⁻¹ for the ethanol dehydrogenation step. acs.orgresearchgate.net The latter route, involving two separate catalyst molecules, had a higher energy barrier of 319 kJ mol⁻¹ for the formation of 2-butenol, suggesting the single-molecule pathway is more favorable. acs.orgresearchgate.net
Table 1: Calculated Energy Barriers in Ethanol Conversion over this compound
| Reaction Step/Route | Highest Energy Barrier (kJ mol⁻¹) | Reference |
|---|---|---|
| Ethanol Dehydrogenation (on a single Ca(OEt)₂ molecule) | 288 | acs.orgresearchgate.net |
| 2-Butenol Formation (on adjacent Ca(OEt)₂ molecules) | 319 | acs.orgresearchgate.net |
DFT studies have clarified the promoting role of this compound by examining the adsorption behavior of reactants on its surface. acs.orgresearchgate.net The simulations indicate that the catalytic activity originates from the adsorption of the oxygen atom of an ethanol molecule onto the calcium atom of this compound. acs.orgresearchgate.netresearchgate.net This interaction activates the ethanol, facilitating its transformation into an adsorbed acetaldehyde molecule and an activated hydrogen species. acs.orgresearchgate.net
The subsequent reaction steps are also governed by the adsorption configuration. For the aldol (B89426) condensation, DFT calculations showed that it is energetically more favorable for both the ethanol and the intermediate acetaldehyde molecule to adsorb on the same this compound molecule rather than on two neighboring ones. acs.org This co-adsorption on a single catalytic site facilitates the C-C bond formation necessary to produce higher alcohols like 1-butanol. acs.orgresearchgate.net
Ab Initio Quantum Chemistry Calculations
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been applied to study the electronic structure and spectroscopic properties of the this compound radical (CaOC₂H₅). aip.orgwikipedia.org These high-level calculations provide precise information on the molecule's geometry, electronic states, and vibrational modes.
Complete Active Space Self-Consistent Field (CASSCF) calculations have been a key tool for investigating the complex electronic structure of the this compound radical, particularly its ground and low-lying excited states. aip.orgresearchgate.netresearchgate.net These studies are often performed in conjunction with experimental techniques like laser-induced fluorescence (LIF) and dispersed fluorescence (DF) spectroscopy to assign and interpret the observed spectra. aip.orgresearchgate.net
CASSCF calculations, often using the cc-PVTZ basis set, have been performed to determine the geometries and energies of the ground state (X̃²A') and the nearly degenerate first two excited states (Ã₁²A'' and Ã₂²A') of the this compound radical. aip.orgresearchgate.net These calculations provide equilibrium bond lengths and angles for each electronic state. A notable finding is that upon electronic excitation from the ground state to the à states, the CaO bond length experiences a significant reduction of approximately 28 mÅ. aip.orgresearchgate.net
While essential for a qualitative understanding, CASSCF calculations have shown systematic discrepancies when compared to experimental data for electronic transition energies. For this compound, the CASSCF method underestimated the Ã←X̃ transition frequency, yielding a value of 15390 cm⁻¹, whereas the experimental value is 15882 cm⁻¹. rsc.org This highlights the need for higher-level computational methods or scaling factors for quantitative accuracy. rsc.org
Table 2: Selected CASSCF-Calculated Geometric Parameters for the this compound Radical
| Parameter | Electronic State | CASSCF(3,6)/cc-PVTZ Value | Reference |
|---|---|---|---|
| Bond Length r(Ca-O) | X̃ | 2.016 Å | aip.org |
| Ã | 1.988 Å | aip.org | |
| Bond Angle ∠(Ca-O-C) | X̃ | 120.3° | aip.org |
| Ã | 115.1° | aip.org |
Note: The à state geometry is from a state-averaged calculation and represents the minimum of the conical intersection seam.
CASSCF calculations are crucial for predicting the harmonic vibrational frequencies of the this compound radical, which has 21 distinct vibrational modes (13 of a' symmetry and 8 of a'' symmetry). aip.org The calculated frequencies from CASSCF are used to guide the assignment of vibrational bands observed in experimental LIF and DF spectra. aip.orgresearchgate.net
The calculations help identify which vibrational modes are most active upon electronic transition. For the Ã-X̃ transition, modes involving the CaO stretch (ν₁₂), CO stretch (ν₈), OCC bending (ν₁₁), and both in-plane (ν₁₃) and out-of-plane (ν₂₁) CaOC bending are predicted to be significant. aip.orgresearchgate.netresearchgate.net While the CASSCF method reproduces experimental frequencies reasonably well, it has been noted that other methods, such as coupled-cluster singles and doubles (CCSD), can offer more accurate predictions, particularly for the CaOC bending modes. aip.org
Table 3: Comparison of Selected Experimental and CASSCF-Calculated Harmonic Frequencies (cm⁻¹) for the this compound Radical
| Mode | Description | Symmetry | State | Experimental Value | CASSCF Value | Reference |
|---|---|---|---|---|---|---|
| ν₁₂ | CaO Stretch | a' | X̃ | 623 | 647 | aip.org |
| Ã | 681 | 711 | aip.org | |||
| ν₁₃ | In-plane CaOC Bend | a' | X̃ | 195 | 225 | aip.org |
| Ã | 258 | 290 | aip.org | |||
| ν₂₁ | Out-of-plane CaOC Bend | a'' | X̃ | 195 | 224 | aip.org |
| Ã | 243 | 280 | aip.org |
CCSD (Coupled-Cluster Singles and Doubles) and EOM-CCSD Calculations
Advanced quantum chemical calculations, specifically the coupled-cluster singles and doubles (CCSD) and the equation-of-motion electron excitation coupled-cluster theory (EOMEE-CCSD), have been instrumental in elucidating the electronic structure and properties of the this compound (CaOC₂H₅) radical. aip.org These high-level ab initio methods provide a robust theoretical framework for interpreting experimental spectroscopic data. aip.orgaip.org
Calculations utilizing the CCSD method with a cc-pVTZ basis set have been performed to determine the properties of the ground electronic state (X̃²A'). aip.org For the excited Ã₁²A'' and Ã₂²A' states, the EOMEE-CCSD method, also with a cc-pVTZ basis set, has been employed. aip.org These calculations serve to cross-check and validate results obtained from other methods like complete active space self-consistent field (CASSCF). aip.org In general, CCSD calculations have demonstrated greater accuracy in reproducing experimentally determined vibrational frequencies compared to CASSCF. aip.org
The geometric parameters and rotational constants for the ground and excited states of CaOC₂H₅ have been calculated using both CCSD and CASSCF methods. A notable finding from these calculations is the significant reduction of the CaO bond length by approximately 28 milliångströms upon electronic excitation from the X̃ state to the Ã₁/Ã₂ states. aip.org
EOM-CCSD calculations have been pivotal in accurately predicting the electronic transition energies for the this compound radical. aip.org These theoretical predictions are essential for assigning and understanding the complex vibronic spectra observed in laser-induced fluorescence (LIF) and dispersed fluorescence (DF) experiments. aip.orgjahnteller2023-yorku.ca
The EOM-CCSD/cc-pVTZ level of theory has been used to calculate the excitation energy to the Ã₁²A''/Ã₂²A' states. aip.org While CASSCF calculations provide a foundational understanding, the EOM-CCSD method generally yields results that are in better agreement with experimental values. For instance, in the related calcium methoxide (B1231860) radical, EOMEE-CCSD calculations provided a more accurate prediction of the Ã-X̃ excitation energy compared to CASSCF. aip.org For this compound, the inclusion of EOM-CCSD results is crucial for a comprehensive spin-vibronic analysis. aip.org
The calculated electronic transition energies, in conjunction with vibrational frequencies and spin-vibrational eigenfunctions, are used to construct a theoretical vibronic energy level structure. aip.orgjahnteller2023-yorku.ca This simulated structure is then compared with experimental spectra. While simulations based on the Born-Oppenheimer and harmonic oscillator approximations can reproduce the main spectral features, the accuracy is significantly enhanced by including spin-orbit and pseudo-Jahn-Teller coupling effects, which are informed by the high-level electronic structure calculations. aip.orgnih.gov
Below is a table comparing the calculated excitation energies for the Ã-X̃ transition of this compound using different computational methods.
| Computational Method | Basis Set | Calculated Ã-X̃ Excitation Energy (cm⁻¹) | Experimental Value (cm⁻¹) |
| CASSCF(3,6) | cc-pVTZ | 15390 | 15882 |
| EOM-CCSD | cc-pVTZ | N/A | 15882 |
Table 1: Comparison of calculated and experimental Ã-X̃ electronic transition energies for CaOC₂H₅. The EOM-CCSD value, while used in simulations, was not explicitly reported in a simple numerical comparison in the provided search results. Data sourced from reference rsc.org.
Spin-Vibronic Interaction Modeling
The vibronic structure of the this compound radical is complex due to the coupling between electronic and vibrational motions, a phenomenon known as vibronic coupling. aip.orgresearchgate.net Further complexity arises from the interaction with electron spin, leading to spin-vibronic effects. aip.org Modeling these interactions is critical for a quantitative understanding of the electronic spectra of CaOC₂H₅. jahnteller2023-yorku.ca
A comprehensive spin-vibronic model has been developed to simulate and interpret the LIF and DF spectra of this compound. aip.orgjahnteller2023-yorku.ca This model explicitly includes the pseudo-Jahn-Teller (pJT) effect and spin-orbit (SO) coupling, which are crucial for explaining the intensities of certain transitions that would otherwise be forbidden under simpler approximations. aip.orgnih.gov The interactions between the nearly degenerate Ã₁²A'' and Ã₂²A' states and the higher-lying B̃²A' state are particularly important. aip.orgresearchgate.net The inclusion of these spin-vibronic interactions significantly improves the accuracy of spectral simulations, allowing for the assignment of additional observed vibronic transitions. aip.orgnih.gov
For molecules with C₃ᵥ symmetry, like calcium methoxide (CaOCH₃), the degeneracy of the E electronic state leads to the Jahn-Teller (JT) effect. aip.org In this compound, the symmetry is lowered to Cₛ, which lifts the electronic degeneracy. aip.org Consequently, the JT effect that would occur in a higher-symmetry molecule is replaced by the pseudo-Jahn-Teller (pJT) effect in CaOC₂H₅. aip.orgwikipedia.org The pJT effect describes the vibronic coupling between two non-degenerate but energetically close electronic states. wikipedia.org
In CaOC₂H₅, the pJT interaction occurs between the nearly degenerate Ã₁²A''/Ã₂²A' states and the B̃²A' state. aip.org This interaction is a key mechanism responsible for inducing vibronic transitions that are forbidden under the Born-Oppenheimer approximation. aip.orgresearchgate.net For example, transitions involving the ν₂₁ (out-of-plane CaOC bending) mode become allowed due to the pJT effect. nih.gov The modeling of these pJT interactions is essential for accurately simulating the observed spectra and understanding the distribution of intensity among the vibronic bands. aip.orgresearchgate.net Differences in intensities observed between the DF spectra when pumping different excited electronic states are also attributed to the pJT interaction. researchgate.net
Spin-orbit (SO) coupling, a relativistic effect that describes the interaction between the electron's spin and its orbital angular momentum, plays a significant role in the electronic structure of this compound. aip.orgdiva-portal.org The SO interaction is a primary contributor to the observed energy separation between the Ã₁²A'' and Ã₂²A' states. aip.org
In the LIF spectrum of jet-cooled CaOC₂H₅, a nearly constant energy separation between the Ã₂ and Ã₁ spin-orbit components is observed across different vibronic levels. aip.orgresearchgate.net This persistent splitting is attributed to the combined effects of SO coupling and non-relativistic interactions. aip.orgresearchgate.net The inclusion of the SO interaction in theoretical models is crucial, as it, along with the pJT effect, enhances transitions to certain vibrational levels and couples different vibronic levels, thereby altering transition intensities. aip.org High-level electronic structure calculations are necessary to accurately compute the SO coupling constants used in the spin-vibronic Hamiltonian for spectral simulations. illinois.edu
Computational Approaches for Spectroscopic Simulation
The simulation of spectroscopic data for this compound relies heavily on computational chemistry. aip.orgjahnteller2023-yorku.ca The primary goal is to accurately predict the vibronic energy level structure and the intensities of transitions between these levels. jahnteller2023-yorku.ca The process begins with quantum chemical calculations of electronic states, vibrational frequencies, and molecular geometries using methods like CCSD and CASSCF. aip.org
Franck-Condon (FC) factors, which are the squared overlap integrals between the vibrational wavefunctions of the initial and final electronic states, govern the intensities of vibronic transitions. arxiv.org The prediction of FC factors is a cornerstone of simulating dispersed fluorescence (DF) spectra. researchgate.net
For this compound, FC factors have been calculated to simulate the vibrationally resolved DF spectra. researchgate.netresearchgate.net Initial simulations using FC factors derived from CASSCF calculations under the harmonic approximation have been successful in reproducing the dominant transitions observed experimentally. researchgate.netresearchgate.net These calculations show that the FC matrix for the Ã-X̃ transition is not strictly diagonal, containing significant off-diagonal elements that connect the ground vibrational level of the excited state to various vibrational levels of the ground state. nih.gov These include modes such as the CO stretch (ν₈), OCC bending (ν₁₁), CaO stretch (ν₁₂), and CaOC bending (ν₁₃ and ν₂₁). nih.gov
Simulation of Laser-Induced Fluorescence Spectraaip.org
Computational chemistry plays a pivotal role in the interpretation and simulation of the laser-induced fluorescence (LIF) spectra of this compound (CaOC₂H₅). Theoretical calculations are essential for assigning the vibronic transitions observed in experimental spectra and for understanding the complex interplay of electronic and nuclear motions in this radical. aip.orgrsc.org
Researchers have employed various high-level quantum chemistry methods to simulate the LIF spectra of this compound. These methods include complete active space self-consistent field (CASSCF) and equation-of-motion coupled-cluster singles and doubles (EOM-CCSD). aip.orgresearchgate.net These calculations provide crucial information on the geometries, rotational constants, and vibrational frequencies of the ground (X̃²A') and excited (Ã₁²A''/Ã₂²A') electronic states. aip.org
The simulation of the LIF spectrum is typically achieved by calculating the Franck-Condon factors, which determine the intensity of vibronic transitions. acs.orgresearchgate.net These factors are calculated based on the optimized geometries and vibrational modes of the involved electronic states. rsc.org The simulated spectra are then compared with the experimentally recorded LIF spectra to validate the theoretical models and to assign the observed spectral features. researchgate.net
A key aspect of the computational analysis of this compound is the consideration of spin-vibronic interactions. aip.org The near degeneracy of the Ã₁²A'' and Ã₂²A' electronic states, which arise from the splitting of the E state in the related calcium methoxide radical, leads to significant spin-orbit coupling and pseudo-Jahn-Teller effects. aip.org These interactions can induce transitions that would otherwise be forbidden and must be included in the theoretical model to accurately reproduce the experimental LIF spectrum. aip.org
The comparison between experimental and simulated spectra has revealed that while the dominant transitions are well-reproduced by Franck-Condon factors, a comprehensive understanding requires the inclusion of these non-Born-Oppenheimer effects. acs.org For instance, the spin-orbit splitting observed in the LIF spectrum is a direct consequence of these interactions. aip.orgresearchgate.net
The following table summarizes a comparison between experimental and calculated spectroscopic parameters for this compound, demonstrating the accuracy of the computational methods.
| Parameter | Experimental Value (cm⁻¹) | Calculated Value (cm⁻¹) | Method |
| Ã-X̃ Origin | 15882 | 15869 | EOM-CCSD |
| Ã-X̃ Origin | 15882 | 15390 | CASSCF |
| Spin-Orbit Splitting | ~68 | - | - |
Table 1: Comparison of experimental and computationally predicted values for the electronic transition origin and spin-orbit splitting of this compound. The calculated values are from EOM-CCSD and CASSCF methods. researchgate.net
The CaO stretch mode and various bending modes involving the Ca, O, and C atoms are prominent in the simulated spectra, and their calculated frequencies aid in the assignment of the vibrational progressions observed in the experimental LIF spectrum. researchgate.net The accuracy of these simulations is generally high, with relative errors for predicted transition frequencies often being less than 0.1%. researchgate.net
Coordination Chemistry and Complex Structures of Calcium Ethoxide
Molecular Aggregates and Oligomeric Structures
In solution and the solid state, calcium ethoxide rarely exists as a simple monomer. Instead, it demonstrates a strong inclination to form molecular aggregates and oligomeric structures. cnr.itunits.it This aggregation is a common feature of metal alkoxides, where the metal centers are bridged by alkoxide groups, allowing the metal to expand its coordination sphere. The nature and size of these aggregates can be influenced by the synthetic route and the solvent used. researchgate.net For instance, electrospray ionization mass spectrometry (ESI-MS) has shown that calcium methoxide (B1231860) and this compound can form different aggregates depending on the specific ligand and synthesis method. researchgate.net This tendency for oligomerization is a critical aspect of its chemistry, influencing its solubility, reactivity, and utility as a precursor. A notable example of this behavior is the formation of a large nonanuclear calcium dialkoxide aggregate, Ca₉(OCH₂CH₂OMe)₁₈(HOCH₂CH₂OMe)₂, which underscores the capacity of calcium alkoxides to assemble into extensive molecular structures. acs.org
A prominent and well-characterized example of this compound aggregation is the formation of a hexanuclear oxo ethoxide complex. This complex, with the formula [Ca₆(μ₄-O)₂(μ₃-OEt)₄(OEt)₄]·14EtOH, has been successfully isolated and structurally characterized. researchgate.netrsc.org Its formation occurs during the prolonged refluxing of an ethanol (B145695) solution of this compound in the presence of atmospheric oxygen, highlighting that humidity and oxygen are prerequisites for the creation of such oxo complexes. researchgate.netrsc.org
The characterization of this air-sensitive compound was accomplished primarily through single-crystal X-ray diffraction. rsc.org This analysis provided definitive proof of its complex hexanuclear structure.
Table 1: Crystallographic Data for [Ca₆(μ₄-O)₂(μ₃-OEt)₄(OEt)₄]·14EtOH
| Parameter | Value |
|---|---|
| Chemical Formula | C₃₂H₉₂Ca₆O₂₄ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 16.216(3) |
| b (Å) | 12.112(2) |
| c (Å) | 18.069(4) |
| β (°) | 114.75(3) |
| Z | 2 |
Data sourced from studies on the synthesis and crystal structure of calcium oxo ethoxide. researchgate.net
The metal-oxygen core of the [Ca₆O₂(OEt)₈]·14EtOH complex exhibits a fascinating and highly symmetrical arrangement. researchgate.net The framework is constructed from two cubane-like [Ca₄O₄] units that share a common face, resulting in a [Ca₂O₂] linkage. researchgate.netrsc.orgrsc.org This central framework involves both of the μ₄-oxo groups, which bridge four calcium atoms each. rsc.org
This core structure can be described as a fragment of a sodium chloride (NaCl) type lattice, similar to the structure of calcium oxide (CaO). researchgate.net The calcium atoms within this framework display different coordination numbers, being coordinated by a combination of oxo-groups, ethoxide ligands, and ethanol molecules of solvation. The ethoxide ligands themselves show diverse coordination modes, acting as both bridging (μ₃-OEt) and terminal ligands. researchgate.net
Ligand Exchange and Derivatization Reactions
This compound is a versatile reagent for ligand exchange reactions, where the ethoxide groups are substituted by other functional groups. This reactivity allows for the synthesis of a wide range of calcium-containing compounds with tailored properties. A common strategy involves the reaction of oligomeric this compound, such as [{Ca(OEt)₂(EtOH)₄}ₙ], with protonated forms of other ligands. psu.edu
A notable example is the facile reaction with β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (Htmhd). This ligand exchange occurs readily at room temperature, yielding calcium β-diketonate complexes and releasing ethanol. psu.educapes.gov.br The reaction proceeds to completion quickly, demonstrating the lability of the Ca-OEt bond. psu.edu An intermediate in this process, the dimeric species [Ca₂(tmhd)₄(EtOH)₂], has been isolated and structurally characterized, revealing a structure with both chelating and bridging tmhd ligands and terminal ethanol molecules. capes.gov.brrsc.org
This compound can also undergo derivatization through reactions with other small molecules. For instance, it reacts with carbon dioxide (CO₂) via the insertion of the CO₂ molecule into the Ca-O bond. mdpi.com This process forms an intermediate calcium ethyl carbonate species (Ca(OCO₂Et)₂), which subsequently hydrolyzes to produce calcium carbonate. mdpi.com Furthermore, this compound serves as a catalyst in transesterification reactions, a property utilized in various organic syntheses. xdbiochems.comgoogle.com
Stabilization of Calcium Coordination Environments
The coordination environment around the calcium ion is typically flexible, which can lead to rapid ligand exchange and structural rearrangements. In many applications, stabilizing a specific coordination geometry is crucial for controlling reactivity and preventing the formation of insoluble products. A primary strategy for achieving this stabilization is the use of large, bulky ligands that sterically encumber the metal center. researchgate.net
This compound as a Component in Mixed-Metal Alkoxides
This compound is a valuable component in the synthesis of heterometallic or mixed-metal alkoxides. These compounds, containing calcium and at least one other metal, are important as precursors for advanced materials like perovskite-type oxides. researchgate.net By reacting this compound with alkoxides of other metals, it is possible to create complex, soluble molecular species with a defined stoichiometry. sciencemadness.org
For instance, heterometallic complexes derived from this compound and zirconium alkoxides have been used to generate high-purity binary metal oxide perovskites (CaZrO₃) upon thermal decomposition. researchgate.net Another example is the formation of a hexanuclear iron(III) complex, [Fe₆O₃(O₂CMe)₉(OEt)₂(bpy)₂]ClO₄, which incorporates ethoxide ligands alongside acetate (B1210297) and bipyridine ligands, bridging the multiple iron centers. rsc.org The use of calcium alkoxides like calcium methoxide (a close analogue to ethoxide) has also been demonstrated in tailoring the assembly of supramolecular structures, such as hexanuclear nickel rings. ub.edu This highlights the role of calcium alkoxides in constructing complex, multi-component molecular architectures.
Q & A
Q. What are the standard synthetic methodologies for calcium ethoxide, and how do reaction conditions influence product purity?
this compound is typically synthesized via direct reaction of calcium metal with ethanol under anhydrous conditions. Key parameters include maintaining an argon atmosphere to prevent oxidation, using dehydrated ethanol, and refluxing for 3+ hours to ensure complete reaction . Alternative methods involve solvent mixtures (e.g., ethanol-tetrahydrofuran) to enhance solubility and control particle size . Purity is assessed via FT-IR (absence of hydroxide peaks at ~3645 cm⁻¹) and dynamic light scattering (DLS) for particle size distribution .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s electronic and structural properties?
- Dispersed fluorescence (DF) spectroscopy probes vibronic transitions in jet-cooled radicals, identifying ˜A²A′ and ˜B²A′′ electronic states .
- Laser-induced fluorescence (LIF) maps excited-state dynamics, while SEM and µFT-IR track morphological changes and carbonate polymorph formation during carbonation .
- XRD distinguishes crystalline phases (e.g., vaterite vs. calcite) in conservation studies .
Q. How do reaction pathways differ during this compound carbonation in conservation applications?
Two primary pathways:
- CO₂ insertion : Direct reaction with this compound forms alkyl carbonate intermediates, followed by hydrolysis to CaCO₃.
- Hydrolysis-first : Ethoxide converts to Ca(OH)₂, which carbonates via CO₂ absorption. Pathway dominance is determined using time-resolved FT-IR (e.g., tracking O–H stretches at 3645 cm⁻¹ for Ca(OH)₂ intermediates) and XRD to identify polymorphs .
Advanced Research Questions
Q. How do solvent properties (e.g., volatility, polarity) influence this compound’s carbonation kinetics and polymorph selectivity?
Solvents like 2-butanol (low volatility) enhance penetration depth in limestone by slowing evaporation, favoring vaterite formation. In contrast, n-butyl acetate accelerates carbonation but promotes calcite. Kinetic studies using in-situ FT-IR and SEM-EDS quantify phase evolution, while DLS monitors colloidal stability .
Q. What computational methods validate spectroscopic data for this compound radicals?
CASSCF calculations predict Franck-Condon factors to simulate DF spectra, confirming pseudo-Jahn-Teller distortions between ˜A²A′ and ˜B²A′′ states. Discrepancies in transition intensities are attributed to spin-orbit coupling, validated via collision-induced population transfer experiments .
Q. Why is this compound preferred over other precursors (e.g., CaCl₂) in bioactive material synthesis?
this compound avoids residual anions (e.g., Cl⁻), improving biocompatibility. Homogeneity is achieved via sol-gel synthesis under argon, with in-vitro assays (e.g., osteocyte proliferation) confirming bioactivity. Comparative studies show higher Ca²⁺ release rates vs. nitrate or methoxide precursors .
Q. How can researchers resolve contradictions in reported polymorph distributions post-carbonation?
Cross-validate using Raman mapping , XRD , and TGA-DSC to account for environmental variables (humidity, CO₂ concentration). For example, 50% relative humidity (RH) stabilizes aragonite, while 90% RH favors vaterite-calcite mixtures .
Q. What catalytic role does this compound play in ethanol-to-1-butanol conversion, and how is selectivity optimized?
this compound acts as a Brønsted base, deprotonating ethanol to form ethoxide intermediates. Selectivity is tuned via temperature (150–250°C) and solvent polarity. DFT simulations identify transition states for C–C coupling, while GC-MS quantifies product ratios .
Q. How can reproducibility challenges in this compound applications be addressed?
Document solvent purity, humidity, and application methods (e.g., brush vs. immersion). Use standardized protocols from conservation studies (e.g., 20 g/L concentration for limestone treatment) and share raw spectral/imaging data in supplementary materials .
Q. What metrics evaluate this compound’s efficacy in stone conservation?
- Penetration depth : Measured via SEM-EDS line scans.
- Consolidation strength : Nanoindentation tests on treated vs. untreated limestone.
- Polymorph stability : Accelerated aging tests (85% RH, 25°C) track phase transitions over 6–12 months .
Tables for Key Data
Table 1. Carbonate Polymorphs Under Different Conditions
| RH (%) | Dominant Phase | Secondary Phase | Analytical Method |
|---|---|---|---|
| 50 | Aragonite | Portlandite | XRD, µFT-IR |
| 90 | Vaterite | Calcite | SEM-EDS, Raman |
Table 2. this compound Retention in Limestone (1 Month Post-Treatment)
| Stone Type | Retention Range (kg/m²) |
|---|---|
| Noto | 0.010–0.208 |
| Vicenza | 0.011–0.210 |
| Lecce | 0.010–0.115 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
